molecular formula C9H5BrFN B595743 5-Bromo-6-fluoroisoquinoline CAS No. 1239463-43-4

5-Bromo-6-fluoroisoquinoline

Cat. No. B595743
M. Wt: 226.048
InChI Key: FCYBYIPLDCYGMH-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoroisoquinoline is an organic compound with the molecular formula C9H5BrFN and a molecular weight of 226.05 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-6-fluoroisoquinoline is 1S/C9H5BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

5-Bromo-6-fluoroisoquinoline is a solid at room temperature . It should be stored in a dark place, sealed, and dry .

Scientific Research Applications

5-Bromo-6-fluoroisoquinoline is a chemical compound with the molecular formula C9H5BrFN . It’s a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Fluorinated isoquinolines, such as 5-Bromo-6-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . This is due to their unique characteristics such as biological activities and light-emitting properties . Thus, a number of fluorinated isoquinolines have been synthesized .

The synthesis of fluorinated isoquinolines has been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis :

  • The direct introduction of fluorine (or CF3 group) onto the isoquinoline ring .
  • The construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
  • The simultaneous installation of an isoquinoline framework and a fluorine substituent .

These fluorinated isoquinolines are used in various scientific fields, including life science, material science, chemical synthesis, chromatography, and analytical research .

For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets. Papaverine hydrochloride, morphine, and berberine tannate are prescribed as an antispasmodic drug, a painkiller, and an antidiarrheal, respectively .

In general, the supply of fluorine-containing heterocycles has been mainly expanded for pharmaceutical uses, because electrostatic and steric effects that result from the introduction of fluorine atoms often cause unique bioactivities .

For more specific applications and detailed information about the experimental procedures and outcomes, further research would be needed. It’s also important to note that the use of such compounds should always be done under the supervision of a qualified professional, given the potential hazards associated with them .

Fluorinated isoquinolines have attracted widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties . Thus, a number of fluorinated isoquinolines have been synthesized .

Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis :

  • The direct introduction of fluorine (or CF3 group) onto the isoquinoline ring .
  • The construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
  • The simultaneous installation of an isoquinoline framework and a fluorine substituent .

This chapter also presents a discussion of the application of fluorinated isoquinoline derivatives .

For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets. Papaverine hydrochloride, morphine, and berberine tannate are prescribed as an antispasmodic drug, a painkiller, and an antidiarrheal, respectively .

In general, the supply of fluorine-containing heterocycles has been mainly expanded for pharmaceutical uses, because electrostatic and steric effects that result from the introduction of fluorine atoms often cause unique bioactivities .

For more specific applications and detailed information about the experimental procedures and outcomes, further research would be needed. It’s also important to note that the use of such compounds should always be done under the supervision of a qualified professional, given the potential hazards associated with them .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

properties

IUPAC Name

5-bromo-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYBYIPLDCYGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-fluoroisoquinoline

CAS RN

1239463-43-4
Record name 5-bromo-6-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring mixture of 6-fluoroisoquinoline in H2SO4 (5 mL) at 0° C. was added solid NBS (1.5 EQ) slowly over 5 min. The reaction mixture was reacted at 0° C. for 1 h. To this reaction mixture was added NBS (0.5 EQ). The cold bath was then removed. The reaction mixture was reacted until all the starting material was consumed. To this reaction mixture was neutralized with a cold solution of NaOH (5N) until the pH of this mixture >10. The white solid was filtered off and dissolved in DCM and washed with a solution of NaOH (1N). The organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product was purified via a column to give 5-bromo-6-fluoroisoquinoline. Retention time (min)=2.810, method [3], MS(ESI) 226.0 (M+H).
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